molecular formula C9H11FN2O2 B13319513 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

Cat. No.: B13319513
M. Wt: 198.19 g/mol
InChI Key: YHCIYADQVSYKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid is an organic compound that features a pyridine ring substituted with a dimethylamino group and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate for developing new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(Dimethylamino)pyridin-3-yl]-2-chloroacetic acid: Similar structure but with a chloro group instead of a fluoro group.

    2-[6-(Dimethylamino)pyridin-3-yl]-2-bromoacetic acid: Similar structure but with a bromo group instead of a fluoro group.

    2-[6-(Dimethylamino)pyridin-3-yl]-2-iodoacetic acid: Similar structure but with an iodo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for research and development in various scientific fields.

Biological Activity

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure suggests that it may interact with various biological targets, including kinases and receptors involved in cell signaling pathways. The dimethylamino group enhances its interaction with biological molecules, potentially increasing its selectivity and potency.

Key Biological Targets

  • FGFR4 Kinase : Recent studies indicate that compounds similar to this compound exhibit selective inhibition of FGFR4, a receptor tyrosine kinase implicated in tumor growth and progression. For instance, related compounds showed IC50 values indicating strong inhibition against FGFR4 compared to FGFR1-3 .
  • CDK4/6 Inhibition : Compounds within the same family have been identified as effective inhibitors of cyclin-dependent kinases (CDK4/6), which are critical for cell cycle regulation in cancer cells. This suggests a potential application in cancer therapy .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
Hep3B (HCC)4.5FGFR4 Inhibition
Huh7 (HCC)25.2FGFR4 Inhibition
MCF-7 (Breast)0.71CDK4/6 Inhibition

These results indicate a significant anti-proliferative effect, particularly in hepatocellular carcinoma (HCC) models.

In Vivo Studies

In vivo studies using animal models have also shown promising results. For example, compounds structurally related to this compound demonstrated substantial tumor growth inhibition in xenograft models, suggesting effective systemic activity against tumors .

Case Studies

  • Hepatocellular Carcinoma : A study evaluated the efficacy of a related compound in inhibiting tumor growth in a chick chorioallantoic membrane (CAM) model. The compound exhibited significant anti-tumor activity comparable to established treatments .
  • Breast Cancer Models : Another study focused on breast cancer cell lines, where the compound showed enhanced selectivity for CDK4/6 over other kinases, indicating its potential as a targeted therapy with reduced side effects compared to traditional chemotherapeutics .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

2-[6-(dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

InChI

InChI=1S/C9H11FN2O2/c1-12(2)7-4-3-6(5-11-7)8(10)9(13)14/h3-5,8H,1-2H3,(H,13,14)

InChI Key

YHCIYADQVSYKCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.